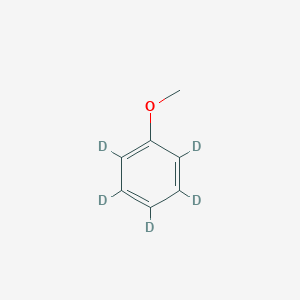

Methoxy(benzene-d5)

Description

The exact mass of the compound Methoxy(benzene-d5) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methoxy(benzene-d5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methoxy(benzene-d5) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXTESZEPMUJZ-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480547 | |

| Record name | Methoxy(benzene-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50629-14-6 | |

| Record name | Methoxy(benzene-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50629-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methoxy(benzene-d5): A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, structure, and applications of Methoxy(benzene-d5). Also known as anisole-d5, this deuterated aromatic compound is a valuable tool in a multitude of scientific disciplines. This whitepaper provides a detailed exploration of its core attributes, synthesis, and practical implementation, with a focus on enhancing experimental design and data interpretation. By grounding technical data with established scientific insights, this guide aims to facilitate the effective utilization of Methoxy(benzene-d5) in demanding research and development environments.

Introduction: The Strategic Advantage of Isotopic Labeling

In the landscape of modern chemical and pharmaceutical science, isotopic labeling stands out as a powerful technique for elucidating complex mechanisms and improving analytical precision. The substitution of hydrogen with its stable, heavier isotope, deuterium, a process known as deuteration, imparts subtle yet significant changes to a molecule's physicochemical properties. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This fundamental difference can alter the rate of reactions involving the cleavage of this bond, a phenomenon termed the kinetic isotope effect (KIE).[1][2]

Methoxy(benzene-d5) is the deuterated analog of anisole (methoxybenzene), where the five hydrogen atoms on the phenyl ring are replaced with deuterium.[3][4] This isotopic substitution makes it an indispensable tool for a range of applications, from serving as a high-fidelity internal standard in mass spectrometry to a probe in mechanistic and metabolic studies.[3] In the realm of drug discovery, deuteration can be strategically employed to modulate metabolic pathways, potentially enhancing the pharmacokinetic profile of a therapeutic agent.[2][5] This guide will provide a thorough examination of Methoxy(benzene-d5), covering its chemical and structural characteristics, synthesis, and key applications.

Core Chemical Properties and Structure

A comprehensive understanding of the physicochemical properties of Methoxy(benzene-d5) is essential for its effective application in a laboratory setting.

Physicochemical Data

The defining characteristic of Methoxy(benzene-d5) is the presence of five deuterium atoms on the aromatic ring, which distinguishes it from its non-deuterated counterpart, anisole.[3][4]

| Property | Value |

| Chemical Formula | C₆D₅OCH₃[4] |

| Molecular Weight | 113.17 g/mol [4][6] |

| CAS Number | 50629-14-6[4][6] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 154 °C[4] |

| Density | 1.040 g/mL at 25 °C[4] |

| Isotopic Purity | Typically ≥ 98 atom % D[4] |

Structural Representation

The molecular structure of Methoxy(benzene-d5) consists of a methoxy group (-OCH₃) bonded to a pentadeuterated phenyl ring.

Figure 1: Chemical structure of Methoxy(benzene-d5).

Spectroscopic Characteristics

The isotopic labeling in Methoxy(benzene-d5) leads to a distinctive spectroscopic signature.

-

Mass Spectrometry (MS): The molecular ion peak is observed at a higher mass-to-charge ratio (m/z) compared to anisole, reflecting the mass increase from the five deuterium atoms. This predictable mass shift is crucial for its use as an internal standard.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is simplified, with the aromatic region being silent. A singlet corresponding to the methoxy protons (-OCH₃) is the primary signal.

-

²H (Deuterium) NMR: A multiplet in the aromatic region confirms the positions of the deuterium atoms.

-

¹³C NMR: The signals for the deuterated carbon atoms in the phenyl ring exhibit splitting due to C-D coupling.

-

-

Infrared (IR) Spectroscopy: The C-H stretching vibrations of the aromatic ring (~3000–3100 cm⁻¹) are replaced by C-D stretching vibrations at a lower frequency, a direct result of the heavier deuterium isotope.

Synthesis and Purification

The synthesis of Methoxy(benzene-d5) is typically achieved through the methylation of a deuterated precursor, such as phenol-d6.

Synthetic Workflow

Figure 2: General synthetic workflow for Methoxy(benzene-d5).

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of Methoxy(benzene-d5). It should be adapted based on specific laboratory conditions and safety guidelines.

Materials:

-

Phenol-d6

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Anhydrous Acetone

-

Diethyl Ether

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Phenol-d6 (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Methylation: Add methyl iodide (1.2 eq) to the stirring suspension at room temperature.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.

-

Workup: After completion, cool the reaction and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether. Wash the organic layer with dilute NaOH solution, followed by water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation to obtain pure Methoxy(benzene-d5).

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, MS, and GC.

Rationale for Experimental Choices:

-

Base: Potassium carbonate is a suitable base for deprotonating the phenol, facilitating the nucleophilic attack on the methyl iodide.

-

Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and promotes the Sₙ2 reaction.

-

Purification: Fractional distillation is an efficient method for separating the liquid product from any residual starting materials or byproducts.

Principal Applications in Research and Development

Methoxy(benzene-d5) is a versatile tool with several key applications in scientific research.

Internal Standard for Mass Spectrometry

One of the primary uses of Methoxy(benzene-d5) is as an internal standard for the quantification of anisole in various matrices using GC-MS or LC-MS.

Advantages as an Internal Standard:

-

Co-elution: It has nearly identical chromatographic behavior to anisole, ensuring it elutes at the same retention time.

-

Mass Differentiation: Its distinct mass allows for clear separation from the analyte signal in the mass spectrometer.[4]

-

Similar Ionization: The deuteration has a negligible effect on its ionization efficiency compared to anisole.

Figure 3: Workflow illustrating the use of Methoxy(benzene-d5) as an internal standard.

Mechanistic Investigations

The kinetic isotope effect (KIE) makes Methoxy(benzene-d5) a valuable probe for studying reaction mechanisms.[1][2] If a C-H bond on the aromatic ring is cleaved in the rate-determining step of a reaction, the use of Methoxy(benzene-d5) will result in a slower reaction rate. This allows for the elucidation of reaction pathways and transition state geometries.[2][5]

Elucidating Metabolic Pathways

In drug metabolism studies, deuteration can help identify sites of metabolic oxidation.[3] If a drug candidate with a phenyl moiety is metabolized via hydroxylation of the ring, a deuterated version can be used to probe this pathway. A slower rate of metabolism for the deuterated compound, known as a metabolic shunt, indicates that C-H bond cleavage is a key metabolic step. This insight is critical for designing more stable and effective drug molecules.

Safety and Handling

Methoxy(benzene-d5) is a flammable liquid and should be handled with appropriate safety precautions.[4][7] It may be harmful if ingested or inhaled, and can cause skin irritation.[6][8] Always work in a well-ventilated chemical fume hood and wear personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8] Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[7] For detailed safety information, consult the Safety Data Sheet (SDS).[7][8]

Conclusion

Methoxy(benzene-d5) is a powerful and versatile tool in the arsenal of modern chemists and pharmaceutical scientists. Its utility as a high-precision internal standard in analytical chemistry is well-documented, and its application in mechanistic and metabolic studies provides invaluable insights into complex chemical and biological processes. As research methodologies continue to advance, the strategic use of isotopically labeled compounds like Methoxy(benzene-d5) will remain a cornerstone of innovative and impactful scientific discovery.

References

-

National Center for Biotechnology Information. Methoxy(benzene-d5) | C7H8O | CID 12209349 - PubChem. [Link]

-

Carl ROTH. Safety Data Sheet: Methoxybenzene. [Link]

-

National Center for Biotechnology Information. Anisole | C7H8O | CID 7519 - PubChem. [Link]

-

American Chemical Society. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. [Link]

-

American Chemical Society. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model | The Journal of Physical Chemistry A. [Link]

-

National Center for Biotechnology Information. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methoxy(benzene-d5) | C7H8O | CID 12209349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Anisole-d5 physical characteristics and data sheet

An In-Depth Technical Guide to Anisole-d5

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Role of Deuterated Analogs in High-Stakes Research

In the precise world of analytical chemistry and drug development, accuracy is not just a goal; it is the bedrock of reliable and reproducible science. Anisole-d5, a deuterated form of methoxybenzene, represents a critical class of tools known as stable isotope-labeled internal standards. Its utility stems from a simple yet powerful principle: by replacing the five hydrogen atoms on the phenyl ring with their heavier deuterium isotopes, we create a molecule that is chemically almost identical to its natural counterpart but physically distinguishable by its mass.

This mass shift is the key to its function. In quantitative mass spectrometry, where matrix effects and instrument variability can introduce significant error, Anisole-d5 serves as the perfect "copilot" for the analyte of interest, anisole.[1] It navigates the entire analytical workflow—from extraction to ionization—in the same manner as the unlabeled anisole, ensuring that any sample loss or signal fluctuation affects both compounds equally.[1][2][3] By measuring the ratio of the analyte to the known concentration of the deuterated standard, researchers can achieve a level of precision that is paramount for pharmacokinetic studies, metabolic profiling, and trace-level quantification.[2][3][4] This guide provides a comprehensive overview of Anisole-d5's physical characteristics, applications, and the technical rationale behind its use.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of Anisole-d5 is essential for its proper handling, application, and data interpretation. The substitution of hydrogen with deuterium results in a negligible change to its chemical properties but a significant, measurable increase in mass.

Core Physical and Chemical Data

| Property | Value | Source(s) |

| Chemical Name | Anisole-2,3,4,5,6-d5; Methoxy(benzene-d5) | [5] |

| CAS Number | 50629-14-6 | [5][6] |

| Molecular Formula | C₆D₅OCH₃ | [5][6] |

| Molecular Weight | 113.17 g/mol | [5][6] |

| Appearance | Colorless to straw-colored liquid | [7] |

| Density | 1.040 g/mL at 25 °C | [6] |

| Boiling Point | 154 °C | [6] |

| Melting Point | -37 °C | [6] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [5] |

| Isotopic Purity | ≥98 atom % D | [6] |

| Chemical Purity | ≥99% | [6] |

| Solubility | Insoluble in water; soluble in organic solvents | [7] |

Spectroscopic Fingerprint

The defining characteristic of Anisole-d5 is its mass shift of M+5 compared to unlabeled anisole.[6] This is readily observed in mass spectrometry.

-

Mass Spectrometry (MS): The molecular ion peak will be observed at m/z 113.17, which is 5 mass units higher than that of anisole (m/z 108.14). This clear separation is fundamental to its use as an internal standard, preventing isotopic overlap.

-

Proton NMR (¹H NMR): The spectrum is simplified dramatically compared to anisole. The aromatic region (typically ~6.8-7.3 ppm) will be absent. A single sharp singlet will be observed for the methoxy (-OCH₃) protons around 3.7-3.8 ppm.

-

Carbon-13 NMR (¹³C NMR): The spectrum will show signals for the seven carbon atoms. The deuterated carbons of the phenyl ring will exhibit splitting due to C-D coupling and will have significantly lower intensity compared to the non-deuterated carbons.

-

Infrared (IR) Spectroscopy: The characteristic C-H stretching bands of the aromatic ring (~3000-3100 cm⁻¹) will be replaced by C-D stretching bands at a lower frequency (typically ~2200-2300 cm⁻¹).

Core Application: The Internal Standard in Quantitative Mass Spectrometry

The primary and most critical application of Anisole-d5 is as an internal standard (IS) for quantitative analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]

Causality: Why Deuterated Standards Excel

An ideal internal standard should be chemically and physically as close to the analyte as possible.[1] Deuterated standards are considered the "gold standard" for several reasons:[8]

-

Co-elution: Anisole-d5 has nearly identical chromatographic retention times to anisole. This ensures that both compounds experience the same analytical conditions at the same time, especially the ionization source.[2][8]

-

Correction for Matrix Effects: Complex biological samples (e.g., blood, plasma, urine) contain many molecules that can interfere with the ionization of the target analyte, either suppressing or enhancing its signal.[3][4] Since Anisole-d5 co-elutes and has the same ionization efficiency as anisole, it experiences the same matrix effects.[1][2] The ratio of analyte to IS remains constant, correcting for this variability.

-

Compensation for Sample Loss: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, some amount of the analyte can be lost.[2][4] Anisole-d5, being chemically identical, will be lost at the same rate, thus preserving the accuracy of the final calculated concentration.

Experimental Workflow: Quantification of Anisole in a Sample Matrix

The following diagram illustrates a typical workflow for using Anisole-d5 as an internal standard in a quantitative GC-MS analysis.

Caption: Workflow for Anisole quantification using Anisole-d5 as an internal standard.

Safety, Handling, and Storage

As a flammable organic solvent, proper handling of Anisole-d5 is crucial for laboratory safety. The information is derived from its Safety Data Sheet (SDS).

Hazard Identification & Precautionary Measures

-

GHS Pictograms:

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[9][10]

-

P233: Keep container tightly closed.[9]

-

P240 & P241: Ground/bond container and receiving equipment; use explosion-proof electrical equipment.[9]

-

P261: Avoid breathing vapors.[9]

-

P271: Use only outdoors or in a well-ventilated area.[9]

-

Storage and Stability

Anisole-d5 should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.[11] It is generally stable under recommended storage conditions, but like many research chemicals, it is good practice to re-analyze for purity if stored for extended periods (e.g., >3 years).[12]

Protocol: Preparation of Internal Standard Stock and Working Solutions

This protocol describes a self-validating system for preparing Anisole-d5 solutions for spiking into analytical samples. Accuracy at this stage is critical for the entire quantitative workflow.

Objective: To prepare a 1 mg/mL stock solution and a 1 µg/mL working solution of Anisole-d5.

Materials:

-

Anisole-d5 (neat)

-

Methanol (HPLC or MS-grade)

-

Calibrated analytical balance (readable to 0.01 mg)

-

Class A volumetric flasks (e.g., 10 mL, 100 mL)

-

Calibrated micropipettes

Methodology:

-

Stock Solution Preparation (1 mg/mL): a. Equilibrate the sealed vial of Anisole-d5 and methanol to room temperature. b. Tare a clean, dry 10 mL volumetric flask on the analytical balance. c. Carefully add approximately 10 mg of Anisole-d5 directly into the flask. Record the exact weight (e.g., 10.25 mg). d. Dissolve the Anisole-d5 in a small amount of methanol (~5 mL), swirling gently. e. Once fully dissolved, bring the flask to the 10 mL mark with methanol. Stopper and invert 15-20 times to ensure homogeneity. f. Self-Validation Check: Calculate the exact concentration. Example: 10.25 mg / 10.00 mL = 1.025 mg/mL. Label the flask clearly with the compound name, exact concentration, solvent, and date.

-

Working Solution Preparation (1 µg/mL): a. This step involves a 1:1000 serial dilution. First, prepare an intermediate solution. b. Intermediate Solution (100 µg/mL): Pipette 1.00 mL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with methanol. Stopper and invert thoroughly. c. Final Working Solution (1 µg/mL): Pipette 1.00 mL of the intermediate solution into a 100 mL volumetric flask. Dilute to the mark with methanol. Stopper and invert thoroughly. d. Self-Validation Check: The final concentration is precisely known based on the initial weight and validated dilutions. This working solution is now ready to be spiked into calibration standards, quality controls, and unknown samples.

This rigorous, documented process ensures the trustworthiness of the internal standard's concentration, which is the reference against which all unknown samples will be measured.

Conclusion

Anisole-d5 is more than just a deuterated molecule; it is an enabling tool for achieving the highest standards of analytical accuracy in research and drug development. Its physicochemical properties make it an almost perfect mimic of its unlabeled analog, allowing it to correct for variations that are inherent in complex analytical procedures. By understanding its properties, adhering to safety protocols, and implementing its use with validated experimental design, scientists can significantly enhance the reliability and integrity of their quantitative data.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Scholar.

-

The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved January 17, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.. Retrieved January 17, 2026, from [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved January 17, 2026, from [Link]

-

Anisole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Anisole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Anisole. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. Anisole-2,3,4,5,6-d5 D 98atom 50629-14-6 [sigmaaldrich.com]

- 6. 苯甲醚-2,3,4,5,6-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 7. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. uni-muenster.de [uni-muenster.de]

- 11. bgu.ac.il [bgu.ac.il]

- 12. cdnisotopes.com [cdnisotopes.com]

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Anisole

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for deuterated anisole, a critical isotopically labeled compound in pharmaceutical research, mechanistic studies, and advanced materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer in-depth explanations of the underlying chemical principles, empowering researchers to make informed decisions in their experimental design. We will explore various deuteration strategies, including acid- and base-catalyzed hydrogen-deuterium exchange and synthesis from deuterated precursors. Furthermore, this guide details robust purification techniques essential for achieving the high isotopic and chemical purity required for demanding applications. Each section is grounded in authoritative references and includes detailed, step-by-step protocols and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of Deuterated Anisole

Anisole (methoxybenzene) is a fundamental building block in organic synthesis. The selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, imparts unique properties to the molecule that are invaluable for a range of scientific applications. The increased mass of deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect, which provides profound insights into reaction mechanisms. In pharmaceutical development, deuteration can modify a drug's metabolic profile, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced toxicity. Furthermore, deuterated compounds serve as essential internal standards in quantitative mass spectrometry and as solvents or probes in Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis and purification of various deuterated anisole isotopologues, including anisole-d3 (methyl-deuterated), anisole-d5 (ring-deuterated), and anisole-d8 (perdeuterated).

Synthetic Methodologies for Deuterated Anisole

The choice of synthetic strategy for preparing deuterated anisole depends on the desired deuteration pattern, the required level of isotopic enrichment, and the available starting materials. This section details the most common and effective methods.

Acid-Catalyzed Hydrogen-Deuterium (H-D) Exchange

Acid-catalyzed H-D exchange is a direct and efficient method for introducing deuterium onto the aromatic ring of anisole. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where a deuteron (D+) acts as the electrophile.[2] The methoxy group is an activating, ortho-, para- directing group, meaning that deuterium will be incorporated predominantly at the positions ortho and para to the methoxy group.

Mechanism: The strong acid protonates (or deuterates) the aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The subsequent loss of a proton (H+) from the ring regenerates the aromatic system, but if the attacking species is D+ and H+ is lost, no net exchange occurs. For deuteration to occur, the intermediate must lose a proton to a deuterated solvent molecule, or a deuterated intermediate must lose a proton. The overall process is an equilibrium, and using a large excess of a deuterium source drives the equilibrium towards the deuterated product.

This protocol is adapted from studies on acid-catalyzed hydrogen-deuterium exchange on aromatic compounds.[3][4]

Materials:

-

Anisole

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterated acetic acid (CH₃COOD)

-

4 N Sodium hydroxide solution (aqueous)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Stir plate and stir bar

-

Separatory funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve anisole (1 equivalent) in deuterated acetic acid.

-

Carefully add deuterated sulfuric acid as the catalyst (e.g., a molar ratio of CH₃COOD:D₂SO₄ of 50:1).[3]

-

Heat the reaction mixture at a desired temperature (e.g., 50-100 °C) and monitor the progress by taking aliquots over time.

-

To quench the reaction, pour the reaction mixture into an ice-cold 4 N sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude deuterated anisole can then be purified as described in Section 3.0.

Causality: The use of a strong deuterated acid like D₂SO₄ provides the necessary electrophile (D+). Acetic acid serves as a solvent that is miscible with both the aromatic substrate and the mineral acid. The reaction temperature is a critical parameter to control the rate and extent of deuteration. Higher temperatures can lead to higher deuterium incorporation but may also result in side reactions.

Synthesis from Deuterated Precursors

For specific deuteration patterns, particularly on the methyl group, synthesis from isotopically labeled precursors is the most effective approach.

This method utilizes the well-established Williamson ether synthesis, starting from phenol and a deuterated methylating agent.[5]

Mechanism: The Williamson ether synthesis is an Sₙ2 reaction where a phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of a methyl halide or sulfate. The use of a deuterated methylating agent directly incorporates the -CD₃ group.

This protocol is a modification of the standard synthesis of anisole.[6][7]

Materials:

-

Phenol

-

Sodium hydroxide

-

Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)

-

Anhydrous methanol or ethanol

-

Round-bottom flask with reflux condenser

-

Stir plate and stir bar

Procedure:

-

In a round-bottom flask, dissolve phenol (1 equivalent) in anhydrous methanol.

-

Carefully add sodium hydroxide (1 equivalent) to form the sodium phenoxide in situ.

-

Add deuterated methyl iodide (1 equivalent) to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction by TLC or GC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting anisole-d3 using distillation.

Causality: The formation of the highly nucleophilic phenoxide is crucial for the reaction to proceed efficiently. The choice of a polar aprotic solvent can accelerate Sₙ2 reactions, but alcohols are often used for solubility reasons. Deuterated methyl iodide is a common and effective deuterated methylating agent.

The synthesis of anisole with a fully deuterated aromatic ring (anisole-d5) or a fully deuterated molecule (anisole-d8) typically starts from commercially available deuterated benzene or phenol.[8][9]

-

For Anisole-d5: Deuterated phenol (phenol-d6) can be methylated using a non-deuterated methylating agent like dimethyl sulfate following the Williamson ether synthesis protocol (Protocol 2.2.1.1).

-

For Anisole-d8: Deuterated phenol (phenol-d6) is reacted with a deuterated methylating agent (e.g., CD₃I) as in Protocol 2.2.1.1.

Base-Catalyzed Hydrogen-Deuterium Exchange

While less common for simple anisole due to the lower acidity of aromatic protons, base-catalyzed H-D exchange can be facilitated in certain contexts, such as in organometallic complexes. For instance, the chromium tricarbonyl complex of anisole undergoes base-catalyzed deuteration preferentially at the ortho position.[10] This method is more specialized but highlights the tunability of reactivity through metal coordination.

Purification Methodologies

Achieving high chemical and isotopic purity is paramount. The purification strategy will depend on the nature of the impurities and the scale of the synthesis.

Fractional Distillation

Fractional distillation is a powerful technique for separating liquids with close boiling points.[11][12] This is particularly relevant for separating deuterated anisole from any remaining non-deuterated or partially deuterated starting material, as deuteration can slightly alter the boiling point.

Principle: The process involves multiple vaporization-condensation cycles (theoretical plates) within a fractionating column. With each cycle, the vapor becomes progressively enriched in the more volatile component.[13]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus as shown in the diagram below.

-

Place the crude deuterated anisole in the distilling flask with a few boiling chips or a magnetic stir bar.

-

Slowly heat the flask. A ring of condensate should be observed rising slowly up the fractionating column.

-

Maintain a slow and steady distillation rate by controlling the heat input.

-

Collect fractions based on the boiling point. The boiling point of anisole is approximately 154 °C.[5] The boiling point of deuterated anisole may be slightly different.

-

Analyze the collected fractions by NMR or mass spectrometry to determine their isotopic purity.

Causality: The efficiency of the separation is determined by the length and type of the fractionating column (i.e., the number of theoretical plates). A longer column with a high surface area packing will provide better separation but may result in a lower recovery due to hold-up.

Preparative Liquid Chromatography (LC)

For high-purity requirements and for the removal of non-volatile or structurally similar impurities, preparative LC is the method of choice.[14][15]

Principle: The sample is injected onto a column packed with a stationary phase (e.g., silica gel for normal-phase or C18 for reversed-phase). A mobile phase is pumped through the column, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases.

-

Method Development: First, develop an analytical HPLC method to achieve baseline separation of the deuterated anisole from its impurities.

-

Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate proportionally.

-

Fraction Collection: Collect the eluent corresponding to the peak of the desired deuterated anisole.

-

Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to yield the purified product.

Chemical Purification

Before final purification by distillation or chromatography, a chemical workup is essential to remove acidic or basic impurities.

This protocol is adapted from a standard anisole purification procedure.[16]

-

Wash the crude product with a 2M NaOH solution to remove any unreacted phenol.

-

Wash with water to remove the NaOH.

-

Wash with brine to facilitate the separation of the organic and aqueous layers.

-

Dry the organic layer over an anhydrous drying agent like CaCl₂ or MgSO₄.

Characterization

The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree and position of deuteration by observing the disappearance or reduction in the intensity of proton signals.[17] For example, in anisole-d3, the singlet corresponding to the methyl protons at ~3.8 ppm will be absent. ¹³C NMR can also provide structural information.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the deuterated product and to quantify the level of isotopic incorporation by analyzing the molecular ion peak cluster.

Data Summary and Comparison

| Method | Deuteration Pattern | Typical Deuterium Source | Advantages | Disadvantages | Reference |

| Acid-Catalyzed H-D Exchange | Aromatic Ring (ortho, para) | D₂SO₄, CF₃COOD | Direct deuteration of anisole | Equilibrium reaction; may require harsh conditions; mixture of isotopologues | [2][3] |

| Williamson Ether Synthesis | Methyl Group (-CD₃) | CD₃I, (CD₃)₂SO₄ | Specific and high incorporation | Requires deuterated precursor | [6][7] |

| Synthesis from Deuterated Phenol | Aromatic Ring (-C₆D₅) | Phenol-d6 | Specific and high incorporation | Requires deuterated precursor | - |

Visualizations

Synthesis Workflow: Anisole-d3

Caption: Williamson ether synthesis of anisole-d3.

Purification Workflow

Caption: General purification workflow for deuterated anisole.

Conclusion

The synthesis and purification of deuterated anisole require careful consideration of the desired isotopic labeling pattern and the required final purity. This guide has detailed several robust synthetic strategies, from direct H-D exchange to the use of deuterated precursors in classic named reactions. The principles and protocols for purification via distillation and chromatography have also been presented to enable researchers to obtain high-quality material for their specific applications. The successful application of the methodologies described herein will facilitate further advancements in fields that rely on the unique properties of isotopically labeled compounds.

References

-

Oae, S., Ohno, A., & Tagaki, W. (n.d.). Acid-catalyzed Hydrogen-Deuterium Exchange Reactions of Deuterated Anisole, Thioanisole and Benzene. Bulletin of the Chemical Society of Japan. [Link]

-

Lamm, B., & Nilsson, Å. (n.d.). Preparation of 4-(2-Deuterio-2-Propyl)anisole Through Cathodic Cleavage of a Sulfone in the Presence of Deuterium Oxide. Amanote Research. [Link]

-

Zaragoza, D. O., et al. (2017). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. National Center for Biotechnology Information. [Link]

-

Oae, S., Ohno, A., & Tagaki, W. (1962). Acid-catalyzed Hydrogen-Deuterium Exchange Reactions of Deuterated Anisole, Thioanisole and Benzene. Bulletin of the Chemical Society of Japan, 35(5), 725-731. [Link]

-

Seidel, R. W., & Goddard, R. (2015). Anisole at 100 K: the first crystal structure determination. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 8), 664–666. [Link]

-

Seidel, R. W., & Goddard, R. (2015). Anisole at 100 K: the first crystal structure determination. ResearchGate. [Link]

-

Thapa, D., et al. (n.d.). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry. [Link]

-

Smith, E., et al. (2019). A structural exploration of anisole accessed through extreme crystallisation conditions. CrystEngComm. [Link]

-

Hiers, G. S., & Hager, F. D. (n.d.). Anisole. Organic Syntheses. [Link]

-

(n.d.). Anisole. Wikipedia. [Link]

-

(n.d.). Guide for crystallization. [Link]

-

(n.d.). Preparation of anisole. PrepChem.com. [Link]

- (n.d.). Anisole derivatives.

-

(2019, December 25). Synthesis of anisole from benzene. Reddit. [Link]

-

(n.d.). Purification of Anisole. Chempedia - LookChem. [Link]

-

(n.d.). Fractional distillation. Wikipedia. [Link]

-

(n.d.). Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]

-

(n.d.). What is Fractional Distillation? The Chemistry Blog. [Link]

-

Kumar, A., et al. (2014). Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source. Organic & Biomolecular Chemistry, 12(30), 5594-5598. [Link]

-

(n.d.). Strategy for Preparative LC Purification. Agilent. [Link]

-

(n.d.). Preparative Chromatography: A Holistic Approach. RSSL. [Link]

-

(n.d.). Hydrogen–deuterium exchange. Wikipedia. [Link]

-

Wang, Y., et al. (2016). Synthesis of anisole from phenol and sodium methyl sulfate, a byproduct from synthesis of medicine intermediates. ResearchGate. [Link]

-

(n.d.). Separation of anisole isomers. ResearchGate. [Link]

-

(2016, October 12). Making anisole. YouTube. [Link]

-

(n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). Human Metabolome Database. [Link]

-

(2020, June 20). Simple and Fractional Distillation. YouTube. [Link]

-

(2021, March 5). 5.3: Fractional Distillation. Chemistry LibreTexts. [Link]

-

Kjaer, S., et al. (2022). Introduction to Preparative Chromatography: Description of a Setup with Continuous Detection. Journal of Chemical Education, 99(5), 2118–2123. [Link]

-

(n.d.). anisole (NMR Spectrum). University of Calgary. [Link]

-

(2024, January 23). Synthesis of a Primary Amine from Anisole. YouTube. [Link]

Sources

- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Anisole - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. Anisole-d8 D 98atom 54887-54-6 [sigmaaldrich.com]

- 9. Anisole-d8 D 98atom 54887-54-6 [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fractional distillation - Wikipedia [en.wikipedia.org]

- 12. Purification [chem.rochester.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. agilent.com [agilent.com]

- 15. rssl.com [rssl.com]

- 16. Purification of Anisole - Chempedia - LookChem [lookchem.com]

- 17. Anisole(100-66-3) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to Methoxy(benzene-d5) (CAS Number: 50629-14-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Power of Deuterium in Modern Research

In the landscape of advanced chemical and biomedical research, the strategic substitution of hydrogen with its stable isotope, deuterium, represents a powerful tool for elucidating reaction mechanisms, enhancing analytical precision, and optimizing drug efficacy. Methoxy(benzene-d5), a deuterated analog of anisole, embodies this principle. Its utility extends from serving as a high-fidelity internal standard in complex bioanalytical assays to acting as a probe in metabolic studies. This guide offers a comprehensive exploration of Methoxy(benzene-d5), providing in-depth technical information on its synthesis, characterization, and key applications, tailored for the discerning scientific professional.

Section 1: Physicochemical Properties and Structural Elucidation

Methoxy(benzene-d5), with the chemical formula C₆D₅OCH₃, is a colorless liquid. The substitution of the five hydrogen atoms on the benzene ring with deuterium significantly alters its mass without appreciably changing its chemical properties, a crucial feature for its application as an internal standard.[1]

| Property | Value |

| CAS Number | 50629-14-6 |

| Molecular Formula | C₇H₃D₅O |

| Molecular Weight | 113.17 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 153-154 °C (for non-deuterated anisole) |

| Density | ~0.99 g/mL (for non-deuterated anisole) |

Spectroscopic Characterization

The identity and purity of Methoxy(benzene-d5) are unequivocally established through a combination of spectroscopic techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by the absence of signals in the aromatic region (typically δ 6.8-7.3 ppm), confirming the high isotopic purity of the deuterated benzene ring. A sharp singlet will be observed for the methoxy protons (-OCH₃) at approximately δ 3.8 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum will show a signal for the methoxy carbon at approximately δ 55 ppm. The aromatic carbons will exhibit signals in the typical range of δ 114-160 ppm, with the carbon attached to the methoxy group appearing most downfield.

1.1.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a key technique for confirming the molecular weight and assessing the isotopic enrichment of Methoxy(benzene-d5). The molecular ion peak ([M]⁺) is expected at m/z 113. A small [M+1]⁺ peak may be present due to the natural abundance of ¹³C.

The fragmentation pattern of Methoxy(benzene-d5) is predicted to be analogous to that of anisole, with key fragments showing a +5 mass unit shift due to the deuterated ring. Common fragmentation pathways include the loss of a methyl radical (•CH₃) to form a [C₆D₅O]⁺ fragment (m/z 98) and the loss of a formyl radical (•CHO) to yield a [C₅D₅]⁺ fragment (m/z 82).

Section 2: Synthesis of Methoxy(benzene-d5)

The most common and efficient method for the synthesis of Methoxy(benzene-d5) is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, deuterated phenol (phenol-d6) is deprotonated to form the corresponding phenoxide, which then reacts with a methylating agent.

Proposed Synthetic Workflow: Williamson Ether Synthesis

Sources

An In-Depth Technical Guide to the Mass Spectrum and Fragmentation Pattern of Methoxy(benzene-d5)

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum and fragmentation pathways of methoxy(benzene-d5). As a deuterated analog of anisole (methoxybenzene), this compound is of significant interest in mechanistic studies, quantitative analysis, and as an internal standard in mass spectrometry-based research. This document delineates the foundational principles of EI-mass spectrometry as applied to aromatic ethers, commencing with a detailed examination of the fragmentation of anisole. Subsequently, a predictive analysis of the mass spectrum of methoxy(benzene-d5) is presented, highlighting the characteristic mass shifts of the molecular ion and key fragment ions resulting from deuterium labeling. The mechanistic discussions are grounded in established principles of physical organic chemistry and mass spectrometry, offering researchers, scientists, and drug development professionals a robust framework for interpreting the mass spectra of deuterated aromatic compounds.

Introduction: Electron Ionization Mass Spectrometry of Aromatic Ethers

Electron ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) to an analyte molecule in the gas phase.[1] This excess energy induces the formation of a radical cation, known as the molecular ion (M•+), which can then undergo a series of predictable fragmentation reactions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, providing invaluable structural information.[2]

Aromatic ethers, such as anisole, exhibit characteristic fragmentation patterns dominated by cleavages of the ether bond and rearrangements of the aromatic ring. The stability of the benzene ring often leads to a prominent molecular ion peak. Understanding these fundamental pathways is crucial for the structural elucidation of unknown aromatic compounds and for predicting the behavior of isotopically labeled analogs.

Experimental Considerations for Mass Spectrometry of Methoxy(benzene-d5)

While this guide focuses on the theoretical interpretation of the mass spectrum, a brief overview of the experimental protocol is warranted for completeness.

Instrumentation

A high-resolution gas chromatograph-mass spectrometer (GC-MS) equipped with an electron ionization source is the instrument of choice for analyzing volatile and semi-volatile compounds like methoxy(benzene-d5).

-

Gas Chromatograph (GC): A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of methoxy(benzene-d5) from the solvent and any impurities.

-

Mass Spectrometer (MS): An instrument capable of electron ionization at a standard energy of 70 eV. A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used for mass separation.

Sample Preparation and Introduction

-

Sample Preparation: Prepare a dilute solution of methoxy(benzene-d5) (typically in the low µg/mL range) in a high-purity volatile solvent such as dichloromethane or methanol.

-

Sample Introduction: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC inlet. The analyte will be vaporized and swept onto the analytical column by the carrier gas (typically helium).

-

Ionization and Analysis: Following chromatographic separation, the analyte enters the ion source of the mass spectrometer, where it undergoes electron ionization and subsequent fragmentation. The resulting ions are then separated by the mass analyzer and detected.

Mass Spectrum and Fragmentation of Anisole (Methoxybenzene)

A thorough understanding of the fragmentation of anisole is paramount to predicting the mass spectrum of its deuterated counterpart. The molecular weight of anisole (C7H8O) is 108.14 g/mol .[3]

Key Fragmentation Pathways of Anisole

The EI mass spectrum of anisole is characterized by a prominent molecular ion peak at m/z 108 and several key fragment ions. The major fragmentation pathways are detailed below.

-

Loss of a Methyl Radical (•CH3): The most facile fragmentation is the cleavage of the O–CH3 bond, resulting in the loss of a methyl radical and the formation of a phenoxy cation at m/z 93. This is often a very stable and abundant ion.

[C6H5OCH3]•+ → [C6H5O]+ + •CH3 (m/z 108) (m/z 93)

-

Loss of Formaldehyde (CH2O): A characteristic rearrangement reaction of anisole involves the transfer of a hydrogen atom from the methyl group to the aromatic ring, followed by the elimination of a neutral formaldehyde molecule. This leads to the formation of the benzene radical cation at m/z 78.

[C6H5OCH3]•+ → [C6H6]•+ + CH2O (m/z 108) (m/z 78)

-

Formation of the Phenyl Cation ([C6H5]+): The phenoxy cation (m/z 93) can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77.

[C6H5O]+ → [C6H5]+ + CO (m/z 93) (m/z 77)

-

Formation of the Cyclopentadienyl Cation ([C5H5]+): The phenyl cation (m/z 77) can undergo ring contraction by losing a molecule of acetylene (C2H2), resulting in the highly stable cyclopentadienyl cation at m/z 65.

[C6H5]+ → [C5H5]+ + C2H2 (m/z 77) (m/z 65)

The following diagram illustrates the primary fragmentation pathways of anisole.

graph Anisole_Fragmentation { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

M [label="[C₆H₅OCH₃]•+\nm/z 108\nMolecular Ion"]; F93 [label="[C₆H₅O]⁺\nm/z 93"]; F78 [label="[C₆H₆]•+\nm/z 78"]; F77 [label="[C₆H₅]⁺\nm/z 77"]; F65 [label="[C₅H₅]⁺\nm/z 65"];

M -> F93 [label="- •CH₃"]; M -> F78 [label="- CH₂O"]; F93 -> F77 [label="- CO"]; F77 -> F65 [label="- C₂H₂"]; }

Caption: Primary fragmentation pathways of anisole under electron ionization.Predicted Mass Spectrum and Fragmentation of Methoxy(benzene-d5)

Methoxy(benzene-d5) has a molecular formula of C7H3D5O and a molecular weight of approximately 113.17 g/mol .[4] The five deuterium atoms on the benzene ring will result in predictable shifts in the m/z values of the molecular ion and any fragments containing the deuterated ring.

Predicted Key Fragmentation Pathways of Methoxy(benzene-d5)

The fundamental fragmentation mechanisms observed for anisole are expected to be conserved for its deuterated analog. The key difference will be the mass of the resulting ions.

-

Molecular Ion: The molecular ion peak for methoxy(benzene-d5) will appear at m/z 113 .

-

Loss of a Methyl Radical (•CH3): Similar to anisole, the loss of a methyl radical will be a major fragmentation pathway. This will result in the formation of a phenoxy-d5 cation at m/z 98 .

[C6D5OCH3]•+ → [C6D5O]+ + •CH3 (m/z 113) (m/z 98)

-

Loss of Formaldehyde (CH2O): The rearrangement leading to the loss of formaldehyde will produce the benzene-d5 radical cation at m/z 83 .

[C6D5OCH3]•+ → [C6D5H]•+ + CH2O (m/z 113) (m/z 83)

-

Formation of the Phenyl-d5 Cation ([C6D5]+): The phenoxy-d5 cation (m/z 98) will lose carbon monoxide to form the phenyl-d5 cation at m/z 82 .

[C6D5O]+ → [C6D5]+ + CO (m/z 98) (m/z 82)

-

Formation of the Cyclopentadienyl-d4 Cation ([C5D4H]+) or related ions: The phenyl-d5 cation (m/z 82) is expected to lose a molecule of deuterated acetylene (C2D2), leading to a cyclopentadienyl-d3 cation ([C5D3]+) at m/z 68. However, the loss of C2HD is also possible, leading to a fragment at m/z 69. The subsequent fragmentation of the deuterated benzene ring can be complex, but a significant peak is anticipated around m/z 68-70 . For simplicity, the loss of C2D2 is shown below.

[C6D5]+ → [C5D3]+ + C2D2 (m/z 82) (m/z 68)

The following diagram illustrates the predicted primary fragmentation pathways of methoxy(benzene-d5).

graph Methoxy_benzene_d5_Fragmentation { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

M [label="[C₆D₅OCH₃]•+\nm/z 113\nMolecular Ion"]; F98 [label="[C₆D₅O]⁺\nm/z 98"]; F83 [label="[C₆D₅H]•+\nm/z 83"]; F82 [label="[C₆D₅]⁺\nm/z 82"]; F68 [label="[C₅D₃]⁺\nm/z 68"];

M -> F98 [label="- •CH₃"]; M -> F83 [label="- CH₂O"]; F98 -> F82 [label="- CO"]; F82 -> F68 [label="- C₂D₂"]; }

Caption: Predicted fragmentation pathways of methoxy(benzene-d5).Comparative Analysis and Data Summary

The following table provides a direct comparison of the expected major ions in the mass spectra of anisole and methoxy(benzene-d5).

| Ion Description | Anisole (C7H8O) | Methoxy(benzene-d5) (C7H3D5O) |

| Proposed Structure | m/z | Proposed Structure |

| Molecular Ion | [C6H5OCH3]•+ | 108 |

| Loss of •CH3 | [C6H5O]+ | 93 |

| Loss of CH2O | [C6H6]•+ | 78 |

| Phenyl Cation | [C6H5]+ | 77 |

| Cyclopentadienyl Cation | [C5H5]+ | 65 |

Conclusion

The fragmentation pattern of methoxy(benzene-d5) under electron ionization can be reliably predicted based on the well-established fragmentation of anisole. The presence of five deuterium atoms on the aromatic ring leads to a +5 Da shift in the molecular ion and all fragments retaining the deuterated ring. The primary fragmentation pathways, including the loss of a methyl radical, formaldehyde, carbon monoxide, and acetylene (or its deuterated analogs), remain the dominant processes. This in-depth guide provides a robust theoretical framework for the interpretation of the mass spectrum of methoxy(benzene-d5), which is essential for its application in quantitative and mechanistic studies within the fields of chemistry and drug development.

References

-

BYJU'S. (2022, August 6). QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12209349, Methoxy(benzene-d5). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Anisole. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Nitrobenzene-D5. In NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Methoxybenzene (FDB012090). Retrieved from [Link]

-

MDPI. (2023, June 1). Tropylium Ion. In Encyclopedia. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity Methoxy(benzene-d5) for Advanced Research Applications

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This is particularly true for isotopically labeled compounds, where both chemical purity and isotopic enrichment are critical for the validity of experimental outcomes. Methoxy(benzene-d5), also known as anisole-d5, is a key reagent and internal standard in a multitude of applications, from tracing metabolic pathways to serving as a non-interfering solvent in nuclear magnetic resonance (NMR) spectroscopy. This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity Methoxy(benzene-d5) and details the necessary protocols for its rigorous in-house verification.

The Critical Role of Purity and Isotopic Enrichment in Deuterated Compounds

In the realm of pharmaceutical development and advanced chemical analysis, the substitution of hydrogen with its stable isotope, deuterium, offers significant advantages. This "heavy" hydrogen can alter metabolic rates of drug candidates, providing a powerful tool for pharmacokinetic studies.[1] Furthermore, in techniques like mass spectrometry (MS), deuterated internal standards are the gold standard for accurate quantification, as they co-elute with the analyte of interest but are distinguishable by their mass.[2]

However, the efficacy of Methoxy(benzene-d5) is directly contingent on its quality. Chemical impurities can introduce confounding variables in sensitive assays, while incomplete deuteration can lead to inaccurate quantification and misinterpretation of results. Therefore, a meticulous approach to both sourcing and in-house validation is not just recommended, but essential for maintaining the highest standards of scientific rigor.

Commercial Suppliers of High-Purity Methoxy(benzene-d5): A Comparative Analysis

Several reputable suppliers specialize in the synthesis and provision of high-purity deuterated compounds. Below is a comparative summary of offerings for Methoxy(benzene-d5) from leading commercial vendors. It is crucial to note that while catalog specifications provide a baseline, lot-to-lot variability is inherent, and a Certificate of Analysis (CoA) for the specific batch should always be requested and reviewed.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich (MilliporeSigma) | Anisole-2,3,4,5,6-d5 | 616753 | 98 | 99% (CP) |

| C/D/N Isotopes Inc. | Anisole-2,3,4,5,6-d5 | D-1039 | 98 | Not specified in catalog, CoA required. |

| Cambridge Isotope Laboratories, Inc. | Anisole (methoxy-D₃, 99%)* | DLM-841-1 | 99 (for methoxy group) | 98% |

*Note: While a direct catalog entry for Methoxy(benzene-d5) from Cambridge Isotope Laboratories was not identified at the time of this writing, they offer a closely related product, Anisole (methoxy-D3, 99%), indicating their capability in synthesizing deuterated aromatic compounds. Direct inquiry for custom synthesis or availability of the benzene-d5 variant is recommended.

The following diagram illustrates a recommended workflow for the selection and validation of a commercial supplier for high-purity Methoxy(benzene-d5).

Caption: Workflow for Supplier Selection and Validation of Methoxy(benzene-d5).

In-House Verification Protocols: Ensuring Experimental Integrity

Upon receipt of Methoxy(benzene-d5) from a commercial supplier, it is incumbent upon the researcher to perform independent verification of its purity and isotopic enrichment. The following are detailed, field-proven protocols for this purpose.

Protocol 1: Chemical Purity Assessment by ¹H NMR Spectroscopy

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for assessing the chemical purity of a sample. By integrating the signals corresponding to the analyte and any impurities, a quantitative measure of purity can be obtained. For Methoxy(benzene-d5), the primary signals of interest will be the methoxy protons and any residual protons on the benzene ring.

Experimental Workflow:

Caption: Step-by-step workflow for ¹H NMR chemical purity assessment.

Data Interpretation: The ¹H NMR spectrum of high-purity Methoxy(benzene-d5) should be dominated by a sharp singlet corresponding to the three methoxy protons. The presence of any other signals, apart from the residual solvent peak and its satellites, indicates chemical impurities. The chemical purity can be calculated as follows:

Purity (%) = [Integral of Methoxy(benzene-d5) signals / (Integral of Methoxy(benzene-d5) signals + Integral of impurity signals)] x 100

Protocol 2: Isotopic Enrichment Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the definitive technique for determining the isotopic enrichment of volatile compounds like Methoxy(benzene-d5). The gas chromatograph separates the components of the sample, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the molecular ions. The relative abundance of the deuterated and non-deuterated isotopologues provides a direct measure of isotopic enrichment.

Experimental Workflow:

Caption: Step-by-step workflow for GC-MS isotopic enrichment analysis.

Data Interpretation: The mass spectrum will show a cluster of peaks around the molecular ion. For Methoxy(benzene-d5), the most abundant ion should be at m/z 113. The presence of a significant peak at m/z 108 indicates the presence of the non-deuterated isotopologue. The isotopic enrichment is calculated as:

Isotopic Enrichment (atom % D) = [Abundance of d5 isotopologue / (Abundance of d5 isotopologue + Abundance of d0 isotopologue)] x 100

It is important to also consider the presence of partially deuterated species (d1, d2, d3, d4), which will appear at their respective m/z values and should be factored into a more detailed purity assessment.

Conclusion: A Foundation of Quality for Reliable Research

The selection and verification of high-purity Methoxy(benzene-d5) is a critical, yet often overlooked, aspect of ensuring the reliability and reproducibility of research in the pharmaceutical and chemical sciences. By partnering with reputable suppliers and implementing rigorous in-house quality control protocols, researchers can have confidence in the integrity of their starting materials, which forms the bedrock of sound scientific discovery. This guide provides the necessary framework for making informed decisions and performing the essential analytical work to qualify this vital deuterated compound for its intended application.

References

-

Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.[Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.[Link]

-

Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs.[Link]

-

Journal of Medicinal Chemistry. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.[Link]

-

Mestrelab Resources. Purity Calculation.[Link]

Sources

Solubility of Methoxy(benzene-d5) in organic solvents

An In-Depth Technical Guide to the Solubility of Methoxy(benzene-d5) in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methoxy(benzene-d5), also known as anisole-d5. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a foundational understanding of the physicochemical principles governing the solubility of this deuterated aromatic ether. Due to the limited availability of direct quantitative solubility data for the deuterated species, this guide leverages the extensive data available for its non-deuterated counterpart, anisole, to build a robust predictive solubility profile. We will explore the subtle but important effects of deuteration on physical properties and provide a detailed, field-proven experimental protocol for precise solubility determination, empowering researchers to validate solubility in their specific solvent systems.

Introduction: Methoxy(benzene-d5) - Structure and Significance

Methoxy(benzene-d5) (C₆D₅OCH₃) is an isotopically labeled form of anisole where the five hydrogen atoms on the benzene ring are replaced with deuterium, a stable isotope of hydrogen.[1] This substitution makes it an invaluable tool in various scientific disciplines. Its primary applications include its use as an internal standard in mass spectrometry-based analysis, where its distinct mass shift allows for precise quantification of the non-deuterated analogue or other analytes. It also serves as a tracer in metabolic studies and as a mechanistic probe in organic reaction chemistry.

Understanding the solubility of Methoxy(benzene-d5) is critical for its effective use. Proper solvent selection is paramount for preparing stock solutions, ensuring homogeneity in reaction mixtures, and for successful purification and analysis.

Foundational Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[2][3] Dissolution is favored when the intermolecular forces between the solute and solvent molecules are comparable to or stronger than the forces between the solute molecules themselves and between the solvent molecules themselves.

Methoxy(benzene-d5), like its protio-analogue anisole, is a molecule of moderate polarity. Its structure features:

-

A nonpolar, hydrophobic benzene ring : This large, aromatic system is dominated by London dispersion forces.

-

An ether functional group (-OCH₃) : The electronegative oxygen atom creates a dipole moment, making this part of the molecule polar and capable of acting as a hydrogen bond acceptor.

This dual nature dictates its solubility. It will readily dissolve in solvents that can interact favorably with either or both of these features.

Physicochemical Properties and the Impact of Deuteration

While direct solubility data for Methoxy(benzene-d5) is not widely published, we can create a highly accurate predictive model by examining the physical properties of both the deuterated and non-deuterated forms. The substitution of hydrogen with deuterium results in a stronger and slightly shorter C-D bond compared to the C-H bond.[4] This can lead to subtle changes in molar volume, density, and intermolecular interactions.[4][5] However, for the purposes of general solubility in organic solvents, the behavior of Methoxy(benzene-d5) is expected to be nearly identical to that of anisole.[6]

Table 1: Comparison of Physicochemical Properties

| Property | Methoxy(benzene-d5) | Anisole (Methoxybenzene) | Significance for Solubility |

| Molecular Formula | C₇H₃D₅O | C₇H₈O | Increased mass for the deuterated compound.[7][8] |

| Molecular Weight | 113.17 g/mol [7] | 108.14 g/mol [8] | Minor difference, unlikely to significantly impact solubility. |

| Density (at 25°C) | 1.040 g/mL[1] | ~0.995 g/mL[9] | Deuteration leads to a slightly denser liquid, reflecting a smaller molar volume. |

| Boiling Point | 154 °C[1] | ~154 °C[9] | Identical boiling points suggest very similar intermolecular forces in the liquid state. |

| Melting Point | -37 °C[1] | ~-37 °C[9] | Identical melting points suggest similar crystal lattice energies. |

| Dipole Moment | Not published | 1.36 D[10] | The key indicator of polarity. Assumed to be virtually identical for the deuterated form. |

The striking similarity in boiling and melting points strongly supports the assertion that the intermolecular forces governing the phase behavior of both compounds are nearly equivalent. Therefore, the solubility profile of anisole serves as an excellent and reliable proxy for Methoxy(benzene-d5).

Predicted Solubility Profile of Methoxy(benzene-d5)

Based on the physicochemical properties of anisole, the following table summarizes the predicted solubility of Methoxy(benzene-d5) in a range of common laboratory solvents.

Table 2: Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble / Miscible | The nonpolar aromatic ring of Methoxy(benzene-d5) interacts favorably with these solvents via London dispersion forces.[11] |

| Polar Aprotic | Diethyl Ether, Acetone, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF) | Miscible | These solvents are highly effective. They possess both nonpolar and polar regions, allowing them to interact well with both the benzene ring and the ether group of the solute.[8][11][12] |

| Polar Protic | Ethanol, Methanol | Miscible | The alkyl chains of the alcohols interact with the benzene ring, while their hydroxyl groups can act as hydrogen bond donors to the ether oxygen of Methoxy(benzene-d5).[8][13] |

| Highly Polar Protic | Water | Insoluble / Very Slightly Soluble | Methoxy(benzene-d5) is largely hydrophobic. The strong hydrogen-bonding network of water is not sufficiently disrupted to accommodate the nonpolar benzene ring, making solubility very low (~1.7 g/L).[11][14] |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

For applications requiring high precision, such as pharmaceutical formulation or quantitative analytical standard preparation, the equilibrium solubility should be determined experimentally. The shake-flask method is the gold standard for this purpose.[5]

Causality Behind Experimental Choices:

-

Equilibrium is Key: The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Shaking for an extended period (24-72 hours) at a constant temperature ensures this equilibrium is reached.

-

Temperature Control: Solubility is temperature-dependent.[15] A constant temperature bath is essential for reproducibility and accuracy. For most solids, solubility increases with temperature.[2]

-

Purity Matters: High-purity solvent and solute are non-negotiable to avoid erroneous results from impurities that might enhance or decrease solubility.

-

Supersaturation Avoidance: Approaching equilibrium from an undersaturated state (by adding solute to the solvent) is crucial to prevent the formation of a metastable supersaturated solution, which would yield an artificially high solubility value.

-

Analysis of the Supernatant: After equilibrium, the excess solid must be removed without altering the temperature or composition of the saturated solution. Analyzing a known volume of the clear supernatant allows for the calculation of the solute concentration.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of Methoxy(benzene-d5) to a series of vials containing a known volume of the high-purity organic solvent to be tested. "Excess" means enough solid will remain undissolved at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a constant temperature incubator (e.g., 25 °C).

-

Agitate the vials for at least 24 hours. For viscous solvents or compounds with slow dissolution kinetics, 48-72 hours may be necessary.

-

-

Phase Separation:

-

After equilibration, allow the vials to rest in the temperature bath for several hours to let the undissolved solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles. This step must be performed quickly to minimize temperature changes.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

-

Quantify the concentration of Methoxy(benzene-d5) using a validated analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), or High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, mol/L).

-

Diagram 1: Workflow for the Shake-Flask Solubility Determination Method.

Visualizing Molecular Interactions

The solubility of Methoxy(benzene-d5) is a direct result of the intermolecular forces between it and the solvent molecules. The following diagram illustrates these interactions.

Diagram 2: Intermolecular forces governing the solubility of Methoxy(benzene-d5).

Conclusion

While direct, published quantitative solubility data for Methoxy(benzene-d5) is sparse, a robust and scientifically sound understanding of its behavior can be achieved. By analyzing its physicochemical properties alongside its non-deuterated analogue, anisole, we can confidently predict its solubility profile. Methoxy(benzene-d5) is expected to be miscible or highly soluble in a wide range of common organic solvents, including ethers, ketones, esters, aromatic hydrocarbons, and alcohols. Its solubility in water is negligible. The minor structural and electronic effects of deuteration are not anticipated to significantly alter this profile for most practical applications. For researchers requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a reliable and reproducible method for empirical determination.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents - Isotope Science.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- National Center for Biotechnology Information. (n.d.). Methoxy(benzene-d5). PubChem Compound Database.

- Consolidated Chemical. (n.d.). Anisole (MethoxyBenzene) – High-Purity Aromatic Compound.